molecular formula C7H9BrN2O2S2 B8687673 5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine

5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine

Cat. No. B8687673
M. Wt: 297.2 g/mol
InChI Key: QLYCAPMPGUFMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine is a useful research compound. Its molecular formula is C7H9BrN2O2S2 and its molecular weight is 297.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine

Molecular Formula

C7H9BrN2O2S2

Molecular Weight

297.2 g/mol

IUPAC Name

5-bromo-2-methylsulfanyl-4-(methylsulfonylmethyl)pyrimidine

InChI

InChI=1S/C7H9BrN2O2S2/c1-13-7-9-3-5(8)6(10-7)4-14(2,11)12/h3H,4H2,1-2H3

InChI Key

QLYCAPMPGUFMLA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)CS(=O)(=O)C)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methanesulfonyl chloride (5.85 g, 51.0 mmol) was added to a stirred, cooled 0° C. mixture of [5-bromo-2-(methylthio)pyrimidin-4-yl]methanol (INTERMEDIATE 1, 10 g, 42.5 mmol) in CH2Cl2 (200 mL), followed by addition of Et3N (6.46 g, 63.8 mmol). The mixture was stirred at 0° C. for 30 minutes. TLC showed no starting material left. The mixture was quenched with water (30 mL) and the mixture was washed with more water (50 mL). The organic portion was washed with brine (saturated, 50 mL), dried (Na2SO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography, eluting with EtOAc/hexane (3/7) to give the title compound as a colorless solid. 1H NMR (CDCl3, 500 MHz) δ 8.61 (s, 1H), 5.38 (s, 2H), 3.21 (s, 3H), 2.60 (s, 3H).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.46 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

MsCl (5.85 g, 51.0 mmol) was added to a stirred, cooled 0° C. mixture of 2-methylthio-5-bromo-3-methylhydroxy pyrimidine (10 g, 42.5 mmol) in CH2Cl2 (200 mL), followed by addition of Et3N (6.46 g, 63.8 mmol). The mixture was stirred at 0° C. for 30 min. TLC showed no starting material left. The mixture was quenched with water (30 mL) and the mixture was washed with more water (50 mL). The organic fraction were washed with brine (saturated, 50 mL), dried (Na2SO4), filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel Biotage 65i, eluting with EtOAc/hexane (3/7) to give the title compound as a colorless solid. 1H NMR (CDCl3, 500 MHz) δ 8.61 (s, 1H), 5.38 (s, 2H), 3.21 (s, 3H), 2.60 (s, 3H).
Name
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
2-methylthio-5-bromo-3-methylhydroxy pyrimidine
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.46 g
Type
reactant
Reaction Step Three

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